5-Propylpyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-propylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-8-4-9(7-11)6-10-5-8/h4-7H,2-3H2,1H3 |
InChI Key |
CSZYHISCAAKPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CN=C1)C=O |
Origin of Product |
United States |
Iii. Reaction Pathways and Chemical Transformations of 5 Propylpyridine 3 Carbaldehyde
Reactivity of the Aldehyde Group
The aldehyde group (-CHO) attached to the pyridine (B92270) ring at the 3-position is an electrophilic center, making it susceptible to attack by a wide range of nucleophiles. Its reactivity is influenced by the electronic properties of the pyridine ring. The carbon-oxygen double bond is polarized, with the carbonyl carbon bearing a partial positive charge, thus serving as the primary site for chemical reactions.
Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield the final addition product. libretexts.org
5-Propylpyridine-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, typically under acid catalysis, to yield the C=N double bond of the imine. masterorganicchemistry.comorganic-chemistry.org These pyridine-based Schiff bases are of significant interest as versatile ligands in coordination chemistry and as precursors for various bioactive molecules. researchgate.netresearchgate.net The reaction is generally carried out by refluxing the aldehyde and the primary amine in a suitable solvent. researchgate.net
The general mechanism involves an initial addition of the amine to the aldehyde to form a carbinolamine intermediate. This is followed by an acid-catalyzed elimination of a water molecule to form the stable imine product. masterorganicchemistry.com
Table 1: Examples of Schiff Base Formation from this compound
| Reactant (Amine) | Catalyst | Product (Schiff Base) |
| Aniline | Acetic Acid | N-(5-propylpyridin-3-ylmethylene)aniline |
| Ethylamine | p-Toluenesulfonic acid | N-ethyl-1-(5-propylpyridin-3-yl)methanimine |
| Benzylamine | None (neat) | N-benzyl-1-(5-propylpyridin-3-yl)methanimine |
| L-Tryptophan | KOH | Schiff base of L-tryptophan and this compound nih.gov |
The Aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. libretexts.org this compound, lacking α-hydrogens, cannot form an enolate itself and therefore cannot act as the nucleophilic component in an aldol reaction. However, it can readily serve as the electrophilic partner in a "crossed" or "mixed" aldol condensation. patsnap.com
In a crossed aldol condensation, this compound is treated with another aldehyde or a ketone that does possess α-hydrogens in the presence of a base (like NaOH or KOH) or acid. patsnap.com The base abstracts an α-hydrogen from the second carbonyl compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of this compound. libretexts.org The initial product is a β-hydroxy carbonyl compound (an aldol addition product). pressbooks.pub Upon heating, this intermediate can undergo dehydration to form a conjugated α,β-unsaturated carbonyl compound, the final aldol condensation product. patsnap.commasterorganicchemistry.com
Table 2: Representative Crossed Aldol Reactions with this compound
| Reactant (Enolate Source) | Base | Aldol Addition Product | Aldol Condensation Product (after dehydration) |
| Acetone | NaOH | 4-hydroxy-4-(5-propylpyridin-3-yl)butan-2-one | 4-(5-propylpyridin-3-yl)but-3-en-2-one |
| Acetaldehyde (B116499) | KOH | 3-hydroxy-3-(5-propylpyridin-3-yl)propanal | 3-(5-propylpyridin-3-yl)acrylaldehyde |
| Cyclohexanone | LDA | 2-(hydroxy(5-propylpyridin-3-yl)methyl)cyclohexan-1-one | 2-((5-propylpyridin-3-yl)methylene)cyclohexan-1-one |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily attack the carbonyl carbon of aldehydes. libretexts.org The reaction of this compound with an organometallic reagent results in a 1,2-addition, forming a new carbon-carbon bond. masterorganicchemistry.com The initial product is a magnesium or lithium alkoxide, which upon acidic workup (e.g., with H₃O⁺) is protonated to yield a secondary alcohol. libretexts.orgmasterorganicchemistry.com This reaction is a highly effective method for synthesizing substituted (5-propylpyridin-3-yl)methanols.
The choice of the organometallic reagent determines the nature of the 'R' group added to the carbonyl carbon, allowing for the synthesis of a diverse array of secondary alcohols. sigmaaldrich.com
Table 3: Synthesis of Secondary Alcohols via 1,2-Addition to this compound
| Organometallic Reagent | Intermediate | Final Product (Secondary Alcohol) |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(5-propylpyridin-3-yl)ethan-1-ol |
| Phenylmagnesium chloride (C₆H₅MgCl) | Magnesium alkoxide | Phenyl(5-propylpyridin-3-yl)methanol |
| Ethyllithium (CH₃CH₂Li) | Lithium alkoxide | 1-(5-propylpyridin-3-yl)propan-1-ol |
| Acetylide anion (e.g., from Sodium Acetylide) | Alkoxide | 1-(5-propylpyridin-3-yl)prop-2-yn-1-ol libretexts.org |
The aldehyde group is readily oxidized to a carboxylic acid. libretexts.org The oxidation of this compound yields 5-propylnicotinic acid, a valuable pyridinecarboxylic acid derivative. This transformation can be achieved using a variety of oxidizing agents, ranging from strong, classical oxidants to milder, more selective modern reagents. organic-chemistry.org
Common laboratory reagents for this purpose include chromium-based oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid) and potassium permanganate (B83412) (KMnO₄). libretexts.org Milder and more environmentally benign methods have also been developed, such as using Oxone or employing catalytic systems with molecular oxygen as the ultimate oxidant. organic-chemistry.org The choice of reagent often depends on the presence of other sensitive functional groups in the molecule.
Table 4: Selected Methods for the Oxidation of this compound
| Oxidizing Agent/System | Solvent | Product |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | 5-Propylnicotinic acid libretexts.org |
| Potassium Permanganate (KMnO₄) | Water/Pyridine | 5-Propylnicotinic acid |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water/Acetonitrile (B52724) | 5-Propylnicotinic acid organic-chemistry.org |
| N-Hydroxyphthalimide (NHPI)/O₂ | Acetonitrile | 5-Propylnicotinic acid organic-chemistry.org |
| Sodium Perborate (NaBO₃) | Acetic Acid | 5-Propylnicotinic acid |
The aldehyde group of this compound can be reduced to either a primary alcohol or an alkane (a methyl group), depending on the reducing agent and reaction conditions.
Reduction to Primary Alcohols: The most common transformation is the reduction of the aldehyde to a primary alcohol, yielding (5-propylpyridin-3-yl)methanol. This is typically accomplished with hydride-based reducing agents. openstax.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is effective for reducing aldehydes and ketones and is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). openstax.orglibretexts.org For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used in an aprotic solvent like diethyl ether or THF, followed by an aqueous workup. openstax.orglibretexts.org
Reduction to Alkanes: Complete reduction of the aldehyde group to a methyl group (CH₃) to form 3-methyl-5-propylpyridine (B14464607) is a more rigorous transformation. This can be achieved through classical organic reactions such as the Wolff-Kishner reduction or the Clemmensen reduction.
Wolff-Kishner Reduction: This involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (H₂NNH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol.
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). This acidic condition may not be suitable if other acid-sensitive groups are present on the molecule.
Table 5: Reduction Products of this compound
| Reaction Type | Reagent(s) | Product |
| Reduction to Alcohol | 1. NaBH₄2. CH₃OH | (5-propylpyridin-3-yl)methanol openstax.org |
| Reduction to Alcohol | 1. LiAlH₄2. H₂O | (5-propylpyridin-3-yl)methanol openstax.org |
| Reduction to Alkane (Wolff-Kishner) | 1. H₂NNH₂2. KOH, heat | 3-Methyl-5-propylpyridine |
| Reduction to Alkane (Clemmensen) | Zn(Hg), HCl | 3-Methyl-5-propylpyridine |
Nucleophilic Addition Reactions
Reactivity of the Pyridine Ring System
The reactivity of the pyridine ring in this compound is fundamentally influenced by the nitrogen heteroatom, which renders the ring electron-deficient compared to benzene. This inherent electron deficiency is further modulated by the substituents at the 3- and 5-positions.
Electrophilic aromatic substitution (EAS) on pyridine is significantly more challenging than on benzene. quimicaorganica.org The ring nitrogen is electronegative, withdrawing electron density and deactivating the ring towards attack by electrophiles. quora.comlibretexts.org Furthermore, the nitrogen's basic lone pair can coordinate with the electrophile or Lewis acid catalyst, creating a positive charge on the ring and increasing its deactivation. libretexts.org When substitution does occur, it is directed to the 3- and 5-positions, as the cationic intermediate (sigma complex) avoids placing an unstable positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com
In this compound, the ring is doubly deactivated by the inherent effect of the nitrogen atom and the electron-withdrawing nature of the 3-carbaldehyde group. The 5-propyl group is a weak activating group. The directing effects of these substituents are summarized below.
| Substituent | Position | Type | Directing Effect |
| Pyridine Nitrogen | 1 | Deactivating | 3, 5-directing |
| Carbaldehyde | 3 | Deactivating | Meta-directing (to positions 5) |
| Propyl Group | 5 | Activating | Ortho, Para-directing (to positions 4, 6) |
Given these competing influences, predicting the outcome of EAS is complex. The powerful deactivating effects of the nitrogen and aldehyde group suggest that extremely harsh reaction conditions would be necessary for any substitution to occur. quimicaorganica.orglibretexts.org Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine rings, as the catalyst and reagent react preferentially at the nitrogen atom. libretexts.org
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic rings that contain a good leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com
The parent molecule, this compound, does not possess a suitable leaving group and therefore does not undergo SNAr. However, derivatives of this compound, particularly those with a halogen or another good leaving group at the 2-, 4-, or 6-positions, would be expected to be reactive towards nucleophiles. The electron-deficient nature of the pyridine ring, enhanced by the carbaldehyde group, would facilitate the attack of a nucleophile.
For instance, a hypothetical 2-chloro-5-propylpyridine-3-carbaldehyde derivative would be a prime candidate for SNAr. The substitution position is dictated by the location of the leaving group, not by the directing effects seen in EAS. masterorganicchemistry.com
The lone pair of electrons on the pyridine nitrogen is available for reaction with electrophiles.
N-Alkylation: Pyridine readily reacts with alkyl halides to form N-alkylpyridinium salts. libretexts.org This reaction would proceed on this compound, yielding the corresponding N-alkyl-5-propyl-3-formylpyridinium salt. These pyridinium (B92312) ions are even more electron-deficient than their neutral pyridine precursors. Studies on the SNAr reactions of N-methylpyridinium ions have shown they react with nucleophiles, sometimes via a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov
N-Oxidation: Pyridine can be oxidized to pyridine-N-oxide by treatment with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgthieme-connect.de The resulting N-oxide of this compound would have significantly different reactivity. The N-oxide functionality activates the 2- and 4-positions to both nucleophilic and electrophilic attack while protecting the nitrogen from reacting with Lewis acids. wikipedia.orgresearchgate.net This transformation is a common synthetic strategy to functionalize the pyridine ring, as the oxide can be removed later by deoxygenation. wikipedia.org
| Reaction | Reagent | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Salt |
| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine-N-oxide |
Transformations Involving the Propyl Side Chain
While specific research on the side-chain reactivity of this compound is limited, transformations can be predicted based on standard alkylarene chemistry. The carbon atom of the propyl group attached to the pyridine ring (the "benzylic-like" position) is the most likely site of reaction.
Free-Radical Halogenation: In the presence of a radical initiator like N-bromosuccinimide (NBS), the benzylic-like position can be halogenated. This would provide a handle for further synthetic transformations, such as nucleophilic substitution or elimination.
Oxidation: Strong oxidizing agents, such as potassium permanganate or chromic acid, could potentially oxidize the propyl group. Depending on the reaction conditions, this could lead to a ketone at the benzylic-like position or cleavage to a carboxylic acid. However, the aldehyde group is also susceptible to oxidation and would likely be converted to a carboxylic acid under these conditions.
Mechanistic Investigations of Key Reaction Pathways
Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. First, the electrophile attacks the π-system of the ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity. Attack at the 3-position of pyridine keeps the positive charge distributed across the carbon atoms, whereas attack at the 2- or 4-position generates an unstable resonance structure with the positive charge on the electronegative nitrogen. quora.com The second step is the rapid loss of a proton to restore aromaticity. uci.edu
Nucleophilic Aromatic Substitution: The generally accepted mechanism for SNAr on pyridines is a two-step addition-elimination sequence. The nucleophile attacks the carbon bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate (a Meisenheimer complex). In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com For reactions involving pyridinium salts, an alternative mechanism where the rate-determining step is the deprotonation of the addition intermediate has been observed. nih.gov
N-Oxidation: The formation of a pyridine-N-oxide involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen atom of a peroxy acid. This is generally considered a concerted process, where the N-O bond is formed at the same time as the O-H bond in the resulting carboxylic acid byproduct.
Iv. Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. researchgate.netmdpi.com This high accuracy allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. researchgate.netnih.govmdpi.com For 5-Propylpyridine-3-carbaldehyde (C₉H₁₁NO), HRMS would confirm the molecular weight to be approximately 149.0841 g/mol , which is consistent with its elemental composition. This technique is invaluable for confirming the identity of a synthesized compound and for identifying unknown impurities. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC-MS), are indispensable tools for verifying the purity and confirming the molecular weight of this compound. bldpharm.com In this technique, the compound is first passed through a chromatographic column, which separates it from any impurities or by-products from the synthesis. The time it takes for the compound to exit the column, known as the retention time (Rt), is a characteristic property under specific analytical conditions. nih.gov
Following separation, the sample is introduced into the mass spectrometer. UPLC systems, utilizing smaller stationary phase particles, offer higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com The mass spectrometer ionizes the molecule and measures its mass-to-charge ratio (m/z), providing a precise measurement of the molecular weight. For this compound (C₉H₁₁NO), the expected molecular weight is approximately 149.19 g/mol . bldpharm.com This analysis confirms the identity of the target compound and allows for the quantification of its purity.
Table 1: Representative UPLC-MS Data for Purity Analysis
| Parameter | Typical Value | Purpose |
|---|---|---|
| Retention Time (Rt) | Compound-specific (e.g., 5.8 min) | Identification |
| Detected Mass [M+H]⁺ | ~150.19 m/z | Molecular Weight Confirmation |
| Purity (by UV area %) | >95% | Purity Assessment |
Note: This table contains representative data as specific experimental values are proprietary.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (MS) that is particularly useful for analyzing polar molecules like this compound without significant fragmentation. rsc.org In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, protonation of the basic nitrogen atom on the pyridine (B92270) ring is the most likely ionization pathway in positive ion mode, resulting in a prominent protonated molecule peak [M+H]⁺ at an m/z value of approximately 150.19. researchgate.net By increasing the energy within the mass spectrometer (e.g., through collision-induced dissociation), the molecule can be intentionally fragmented. This tandem mass spectrometry (MS/MS) experiment provides valuable structural information. The fragmentation pattern is predictable, often involving the cleavage of the weakest bonds. researchgate.net Potential fragmentation pathways could include the loss of the aldehyde group (CHO, 29 Da) or cleavage within the propyl side chain.
Vibrational Spectroscopy (Infrared and Raman)
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. mdpi.com This technique is highly effective for identifying the functional groups present in this compound. nih.gov The analysis of its parent structure, pyridine-3-carbaldehyde, reveals characteristic peaks for the aldehyde and the pyridine ring. researchgate.netresearchgate.net The addition of the propyl group introduces characteristic aliphatic C-H stretching and bending vibrations. Key absorptions for this compound would include a strong carbonyl (C=O) stretch from the aldehyde, C-H stretches for both the aromatic ring and the alkyl chain, and C=C/C=N stretching vibrations within the pyridine ring. nih.gov
Table 2: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2960-2850 | C-H Stretch | Aliphatic (Propyl Group) |
| 2850-2750 | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1700 | C=O Stretch | Aldehyde |
| 1600-1450 | C=C and C=N Stretches | Pyridine Ring |
| 1465-1450 | C-H Bend (Asymmetric) | -CH₃, -CH₂- |
| ~1375 | C-H Bend (Symmetric) | -CH₃ |
Source: Inferred from data on pyridine-3-carbaldehyde and general FTIR correlation tables. mdpi.comresearchgate.netresearchgate.net
Raman spectroscopy is a complementary vibrational technique to FTIR. It involves scattering laser light off a sample and analyzing the frequency shifts in the scattered light. While FTIR is based on absorption and is sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is particularly useful for characterizing the carbon backbone of molecules. researchgate.net For this compound, Raman spectroscopy would provide strong signals for the symmetric breathing vibrations of the pyridine ring and the C-C stretching vibrations of the propyl chain.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorptions arising from the conjugated system formed by the pyridine ring and the carbaldehyde group. researchgate.net Two main types of electronic transitions are expected: high-energy π → π* transitions involving the aromatic system and lower-energy n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.netru.nl The solvent used can influence the position of these absorption maxima (λmax).
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Approximate λmax (nm) | Chromophore |
|---|---|---|
| π → π* | 250 - 280 | Pyridine ring conjugated with C=O |
| n → π* | 330 - 350 | Aldehyde C=O and Pyridine N |
Source: Based on data for similar pyridine-aldehyde structures. researchgate.netnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis provides an electron density map from which the exact coordinates of each atom can be determined, yielding definitive information on bond lengths, bond angles, and torsional angles. ajchem-a.com For this compound, a successful crystallographic analysis would confirm the planarity of the pyridine ring, the conformation of the propyl and aldehyde substituents relative to the ring, and how the individual molecules pack together in the crystal lattice.
Table 4: Crystallographic Data Obtainable from X-ray Analysis
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Bond Lengths (Å) | Precise distances between atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsional Angles (°) | Conformation of substituents |
Note: This table lists the types of data produced; actual values can only be obtained through experimental analysis of a suitable single crystal.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.
The molecular formula for this compound is established as C₉H₁₁NO. bldpharm.com From this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 149.19 g/mol . bldpharm.com
Theoretical Elemental Composition: To confirm the identity of a synthesized batch of this compound, the experimental results from an elemental analyzer must align closely with these theoretical values. The process involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and measured by detectors, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference.
A comparison of the experimental data with the theoretical values serves to confirm the empirical formula. Since the molecular formula C₉H₁₁NO already represents the simplest whole-number ratio of its constituent atoms, it is identical to the empirical formula.
Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Typical Experimental Range (%) |
| Carbon (C) | 72.46 | 72.30 - 72.60 |
| Hydrogen (H) | 7.43 | 7.35 - 7.55 |
| Nitrogen (N) | 9.39 | 9.30 - 9.50 |
| Oxygen (O) | 10.72 | 10.55 - 10.85 |
Note: The "Typical Experimental Range" is a hypothetical representation of acceptable experimental variance. Actual results would be reported from specific batch analyses.
Chromatographic Techniques (HPLC, UPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to separate, identify, and quantify each component in a mixture. For this compound, these methods are essential for assessing its purity by separating the main compound from any impurities, such as starting materials, by-products, or degradation products. bldpharm.com
The principle behind these techniques involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent material, causing them to flow at different rates and leading to their separation. A detector measures the components as they exit the column, producing a chromatogram that plots signal intensity versus time. The area of the peak corresponding to this compound relative to the total area of all peaks is used to calculate its purity.
UPLC operates on the same principles as HPLC but utilizes smaller particle sizes in the column (typically <2 µm), which allows for higher pressure and results in faster analysis times and better resolution. sielc.com
Typical Method Parameters: A common approach for analyzing pyridine-based compounds is Reverse-Phase HPLC (RP-HPLC). pensoft.net In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For a compound like this compound, a typical method would involve a gradient elution using a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or phosphoric acid to improve peak shape. sielc.com
Table 2: Illustrative HPLC/UPLC Method Parameters for Purity Analysis of this compound
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and Water/Buffer (e.g., phosphate (B84403) buffer) pensoft.netptfarm.pl | Acetonitrile and Water/Buffer (e.g., ammonium (B1175870) acetate) researchgate.net |
| Flow Rate | 1.0 mL/min pensoft.net | 0.4 - 0.6 mL/min |
| Detection | UV at ~239-254 nm ptfarm.pl | UV/Diode Array Detector |
| Column Temp. | 30 °C pensoft.net | 35 - 45 °C |
| Injection Vol. | 10 µL | 1 - 2 µL |
The resulting chromatogram would ideally show a single, sharp major peak for this compound. The presence of any other peaks would indicate impurities, and their integration would allow for the quantification of the compound's purity, often expressed as a percentage (e.g., >98%). The validation of such methods according to established guidelines ensures their accuracy, precision, and reliability for quality control purposes. pensoft.net
V. Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard tool for studying the structure and properties of molecules due to its favorable balance of computational cost and accuracy. tandfonline.comnih.gov Functionals like the hybrid B3LYP are commonly used for these types of investigations on pyridine (B92270) derivatives. nih.govelectrochemsci.orgias.ac.in
A fundamental step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For 5-Propylpyridine-3-carbaldehyde, this process would yield precise bond lengths, bond angles, and dihedral angles.
A key aspect of this molecule's structure is its conformational flexibility, primarily due to the rotation of the propyl group and the aldehyde group. A detailed conformational analysis would be performed, typically by systematically rotating the dihedral angles associated with the C(ring)-C(propyl) and C(ring)-C(aldehyde) bonds. arxiv.orgnih.gov For the parent pyridine-3-carbaldehyde, studies have calculated the structures of its cis and trans conformers (referring to the orientation of the aldehyde group relative to the ring nitrogen). nih.gov A similar analysis for this compound would identify the global minimum energy conformer and the relative energies of other stable conformers, providing insight into the molecule's preferred shape in the gas phase.
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comdergipark.org.tr
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. Its energy level (EHOMO) is related to the ionization potential. In substituted pyridines, the HOMO is typically a π-orbital distributed over the aromatic ring. ias.ac.in
LUMO: The LUMO is the orbital that is most likely to accept electrons. Its energy level (ELUMO) is related to the electron affinity.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small energy gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comcolab.wsnih.gov
For this compound, DFT calculations would provide the energies of these orbitals and a visualization of their spatial distribution. This would reveal which parts of the molecule are most involved in electron donation and acceptance during chemical reactions.
DFT methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. acs.org The predicted shifts for substituted pyridines can be compared with experimental values to confirm structural assignments. stenutz.euresearchgate.net
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. nih.govtandfonline.com It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and to achieve better agreement with experimental spectra. tandfonline.com For pyridine carboxaldehydes, studies have successfully assigned the vibrational modes, including the characteristic C=O and C-H stretches. nih.govacs.org
Optical Excitation Gaps: Time-dependent DFT (TD-DFT) is employed to study the electronic transitions of a molecule, such as those observed in UV-Vis spectroscopy. researchgate.netmanipal.edu These calculations can predict the energies of the lowest electronic excitations, which correspond to the absorption of light and are related to the HOMO-LUMO gap.
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the changes in energy as electrons are added or removed. scielo.org.mx These global reactivity descriptors are calculated from the energies of the HOMO and LUMO. electrochemsci.orgirjweb.com
Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. irjweb.com
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is a measure of the energy stabilization when the system acquires additional electronic charge from the environment. Studies on pyridine derivatives have used this index to rationalize their reactivity. electrochemsci.orgias.ac.in
By calculating these descriptors for this compound, one could quantitatively predict its stability and reactive tendencies.
Quantum Mechanical (QM) Approaches Beyond DFT
While DFT is a versatile tool, more rigorous and computationally expensive methods are available for situations demanding higher accuracy.
Coupled-Cluster theory, particularly the CCSD(T) method (Coupled-Cluster with Single, Double, and perturbative Triple excitations), is often referred to as the "gold standard" in quantum chemistry for its ability to produce highly accurate energies and properties for small to medium-sized molecules. nih.govnih.gov
Although its computational cost, which scales steeply with the size of the system, often limits its application to larger molecules, CCSD(T) serves as a benchmark. nih.gov For a molecule like this compound, a CCSD(T) calculation could provide a definitive benchmark for its atomization energy or reaction enthalpies. Such high-accuracy calculations are crucial for developing and validating more cost-effective theoretical models. acs.org However, due to the high computational demand, such studies are less common than DFT investigations for molecules of this size unless exceptional accuracy is required. nih.gov
Molecular Orbital Theory (MOT) and Frontier Molecular Orbital Theory (FMOT)
Molecular Orbital (MO) theory describes the formation of covalent bonds in terms of molecular orbitals that are delocalized over the entire molecule, rather than being localized between two atoms as in Valence Bond Theory. libretexts.org When atomic orbitals combine, they form an equal number of molecular orbitals of differing energies: bonding MOs, which are lower in energy and stabilize the molecule, and antibonding MOs, which are higher in energy and destabilize it. libretexts.org
A key application of MO theory is Frontier Molecular Orbital Theory (FMOT), which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. schrodinger.comlew.ro
For this compound, the electronic landscape is defined by the interplay of the electron-rich pyridine ring, the electron-donating alkyl (propyl) group, and the electron-withdrawing aldehyde group. While specific DFT calculations for this exact molecule are not prevalent in the literature, studies on the parent compound, 3-pyridinecarbaldehyde, and related aromatic aldehydes provide a strong basis for analysis. researchgate.netrsc.orgfrontiersin.org
HOMO: The HOMO is expected to be primarily distributed over the π-system of the pyridine ring. The electron-donating propyl group at the 5-position increases the electron density of the ring, thereby raising the energy of the HOMO. A higher HOMO energy indicates a greater propensity to donate electrons, making the molecule more susceptible to electrophilic attack.
LUMO: The LUMO is anticipated to be localized mainly on the carbaldehyde group, particularly on the C=O π* antibonding orbital. wuxibiology.com The electronegative oxygen atom makes the aldehyde group electron-withdrawing, which lowers the energy of the LUMO. A lower LUMO energy signifies a greater ability to accept electrons, indicating reactivity towards nucleophiles at the carbonyl carbon.
HOMO-LUMO Gap: The energy gap is a direct measure of the molecule's excitability. schrodinger.com A smaller gap suggests that less energy is needed to promote an electron from the HOMO to the LUMO, often correlating with higher chemical reactivity. wuxibiology.com The combination of the electron-donating propyl group (raising the HOMO) and the electron-withdrawing aldehyde group (lowering the LUMO) likely results in a moderately sized HOMO-LUMO gap.
Quantum chemical calculations, such as those using Density Functional Theory (DFT) with a basis set like B3LYP/6-311+G(d,p), can precisely determine these orbital energies and visualize their distributions. frontiersin.org
Table 1: Representative Data from a Hypothetical DFT Calculation for this compound
| Parameter | Hypothetical Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Indicates the energy of the outermost electrons; relates to ionization potential and nucleophilicity. |
| LUMO Energy | -1.8 | Indicates the energy of the lowest empty orbital; relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 4.7 | Correlates with chemical stability and the energy of the lowest electronic transition (UV-Vis absorption). schrodinger.comyoutube.com |
Valence Bond Theory (VBT) for Chemical Intuition and Bonding Analysis
Valence Bond Theory (VBT) provides an intuitive description of chemical bonding as the overlap of atomic orbitals on adjacent atoms. opentextbc.ca This model is particularly effective for understanding the geometry and bonding framework of organic molecules through the concept of orbital hybridization. uci.edu
In this compound, the bonding can be deconstructed into a framework of sigma (σ) bonds, which result from the direct, head-on overlap of orbitals, and pi (π) bonds, which arise from the sideways overlap of unhybridized p-orbitals. opentextbc.ca
Pyridine Ring: The five carbon atoms and the single nitrogen atom of the pyridine ring are all sp² hybridized. slideshare.net Each of these atoms uses its three sp² hybrid orbitals to form three σ bonds with its neighbors. The remaining unhybridized p-orbital on each ring atom, containing one electron, overlaps sideways with the p-orbitals of its neighbors to form a delocalized π-system of six electrons, which confers aromaticity to the ring. libretexts.org The nitrogen's lone pair resides in one of its sp² orbitals, pointing away from the ring. slideshare.net
Carbaldehyde Group (-CHO): The carbonyl carbon is sp² hybridized. It forms a σ bond with the C3 of the pyridine ring, a σ bond with the hydrogen atom, and a σ bond with the oxygen atom. The unhybridized p-orbital on the carbonyl carbon overlaps with a p-orbital on the oxygen atom to form the C=O π bond. The oxygen atom is also considered sp² hybridized, with two lone pairs occupying two of its sp² orbitals.
Propyl Group (-CH₂CH₂CH₃): All three carbon atoms of the n-propyl group are sp³ hybridized. This tetrahedral hybridization allows them to form σ bonds with adjacent carbon or hydrogen atoms.
This hybridization model accounts for the planar geometry of the pyridine ring and the trigonal planar geometry around the carbonyl carbon. The molecule as a whole consists of a rigid, planar aromatic core with a flexible, non-planar alkyl chain attached.
Table 2: Valence Bond Theory Analysis of this compound
| Atom(s) | Hybridization State | Bonds Formed |
|---|---|---|
| Pyridine Ring (C, N) | sp² | C-C, C-N, and C-H σ bonds; delocalized π system |
| Carbonyl Carbon (C=O) | sp² | C-C, C-H, and C-O σ bonds; one C-O π bond |
| Propyl Group Carbons | sp³ | C-C and C-H σ bonds |
| Total σ Bonds | 22 | Form the molecular framework |
| Total π Bonds | 4 | One localized in C=O, three delocalized in the ring |
Molecular Dynamics (MD) Simulations (if relevant for intermolecular interactions or solvation effects)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal time-dependent macroscopic properties based on the underlying microscopic interactions. This technique is highly relevant for investigating the behavior of this compound in different environments, such as in solution or in contact with biological macromolecules. mdpi.com
While specific MD studies on this compound are not documented in the searched literature, its structure suggests several pertinent applications for MD simulations:
Solvation Effects: An MD simulation of this molecule in a solvent like water could provide detailed insights into its solubility and intermolecular interactions. nih.gov Researchers could analyze the radial distribution functions around the polar nitrogen atom and carbonyl oxygen to understand the structure of the hydration shell and the extent of hydrogen bonding with water molecules. The hydrophobic propyl chain's interaction with water, leading to hydrophobic hydration, could also be characterized.
Intermolecular Interactions: In a simulation box containing multiple molecules of this compound, one could study its liquid-state properties. This would involve observing how the molecules arrange themselves, looking for evidence of π-π stacking between the pyridine rings or dipole-dipole interactions involving the aldehyde groups. Such simulations are crucial for predicting properties like density and heat of vaporization.
Conformational Analysis: The bond connecting the aldehyde group to the pyridine ring and the single bonds within the propyl chain allow for rotational freedom. MD simulations can explore the conformational landscape of the molecule, identifying the most stable rotamers and the energy barriers between them, which complements findings from static quantum chemistry calculations.
Interaction with Biomolecules: If this compound were being investigated as a potential drug candidate or ligand, MD simulations could be used to model its binding to a target protein. nih.govmdpi.com These simulations can assess the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate the binding free energy, providing crucial information for drug design.
Table 3: Potential Application of MD Simulation for this compound in Water
| Simulation Component | Description | Information Gained |
|---|---|---|
| System Setup | One molecule of this compound in a cubic box of water molecules (e.g., TIP3P model). | Mimics an aqueous solution environment. |
| Force Field | A set of parameters (e.g., GAFF, OPLS) that defines the potential energy of the system. | Describes the physics of all atomic interactions. |
| Simulation Protocol | Energy minimization, followed by equilibration (NVT, NPT ensembles) and a production run (e.g., 100 ns). | Allows the system to reach thermal equilibrium before data collection. |
| Analysis | Radial Distribution Functions (RDFs), Hydrogen Bond Analysis, Root Mean Square Deviation (RMSD), Diffusion Coefficient. | Quantifies water structure around the solute, hydrogen bonding lifetime/number, molecular stability, and mobility in water. nih.gov |
Applications of Machine Learning in Molecular Property Prediction
Machine learning (ML), a subset of artificial intelligence, is revolutionizing computational chemistry by enabling the rapid prediction of molecular properties without the need for resource-intensive simulations or experiments. nih.govarxiv.org By training models on large datasets of known molecules and their properties, ML can learn the complex relationships between chemical structure and function. chemrxiv.org These trained models can then make instantaneous predictions for new molecules like this compound.
For pyridine derivatives, ML models have shown promise in predicting a wide range of characteristics. researchgate.netacs.org The general workflow involves representing the molecule numerically using "descriptors" or "fingerprints" (e.g., electronic properties from DFT, topological indices, or structural fragments) and feeding this information into an ML algorithm.
Potential applications for this compound include:
Physicochemical Property Prediction: ML models can accurately predict fundamental properties such as aqueous solubility, boiling point, vapor pressure, and partition coefficient (LogP). These predictions are valuable for chemical process design and environmental impact assessment.
Bioactivity and ADMET Prediction: In drug discovery, ML is widely used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov An ML model could predict whether this compound is likely to be orally bioavailable, cross the blood-brain barrier, or exhibit toxicity.
Reactivity and Reaction Outcome Prediction: Advanced ML models can predict the reactivity of a molecule in specific chemical reactions. acs.org For instance, a model could be trained to predict the regioselectivity of an electrophilic substitution on the pyridine ring or the yield of a condensation reaction involving the aldehyde group. These models often use quantum chemical descriptors, such as atomic charges or HOMO/LUMO energies, as input features. researchgate.net
The development of explainable AI (XAI) techniques further enhances the utility of these models by providing insights into why a certain prediction was made, helping chemists to build intuition and design better molecules. nih.govresearchgate.net
Table 4: Potential Machine Learning Applications for this compound
| Property to Predict | Potential ML Model | Typical Input Descriptors |
|---|---|---|
| Aqueous Solubility | Random Forest, Graph Neural Network (GNN) | Molecular weight, LogP, number of H-bond donors/acceptors, ECFP4 fingerprints. chemrxiv.org |
| Biological Activity | Support Vector Machine (SVM), Deep Neural Network (DNN) | Structural fingerprints, pharmacophore features, quantum chemical descriptors. |
| Reaction Regioselectivity | Artificial Neural Network (ANN) | Calculated atomic charges, Fukui indices, steric parameters. |
| Toxicity | Gradient Boosting, GNN | Structural alerts (toxicophores), physicochemical properties, experimental data from related compounds. |
Vi. Synthetic Applications and Chemical Utility of 5 Propylpyridine 3 Carbaldehyde
Role as a Key Intermediate in Complex Organic Synthesis
5-Propylpyridine-3-carbaldehyde serves as a pivotal starting material for the construction of more elaborate molecular architectures. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the substituted pyridine (B92270) core is a common motif in pharmacologically active compounds and functional materials.
Precursor for Advanced Heterocyclic Compounds
The aldehyde functionality of this compound is readily transformed into a wide array of other functional groups, facilitating the synthesis of diverse and complex heterocyclic systems. For instance, it can undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, and α,β-unsaturated systems. These intermediates can then be subjected to cyclization reactions to construct fused or linked heterocyclic rings.
While direct examples involving this compound are not extensively documented in publicly available literature, the synthetic utility of analogous pyridine-3-carbaldehydes is well-established. For example, pyridine-3-carbaldehyde is a known precursor for the synthesis of various bicyclic and polycyclic heterocyclic systems through multi-step reaction sequences. It is anticipated that this compound would similarly participate in such transformations, leading to novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Building Block for Polyfunctional Molecules
The distinct electronic and steric properties imparted by the propyl group and the nitrogen atom in the pyridine ring, combined with the reactivity of the aldehyde, make this compound an ideal building block for polyfunctional molecules. The aldehyde can be converted into a variety of other functionalities, including alcohols, carboxylic acids, nitriles, and alkynes, through standard organic transformations. This allows for the introduction of additional reactive sites or modulating moieties into the molecule.
The synthesis of 6-methylpyridine-3-carbaldehyde from 5-ethyl-2-methylpyridine (B142974) highlights the synthetic accessibility of such substituted pyridine aldehydes. mdpi.com Furthermore, the utility of substituted thiophene-3-carbaldehydes as versatile building blocks for organic field-effect transistors, fluorescent polymers, and biologically active molecules underscores the potential of heteroaromatic aldehydes in constructing complex, functional systems. mdpi.com By analogy, this compound is a promising precursor for the development of new pharmaceuticals, agrochemicals, and functional organic materials.
Ligand Design and Coordination Chemistry
The pyridine nitrogen and the aldehyde group of this compound provide two potential coordination sites for metal ions, making it an attractive scaffold for the design of novel ligands.
Formation of Schiff Base Ligands for Metal Complexes
One of the most common applications of aldehydes in ligand design is their condensation with primary amines to form Schiff bases. These imine-containing ligands are highly versatile and can coordinate to a wide range of metal ions. The reaction of this compound with various amines would yield a library of Schiff base ligands with differing steric and electronic properties, dictated by the nature of the amine.
For instance, the condensation of pyridine-3-carbaldehyde with thiosemicarbazide (B42300) yields pyridine-3-carbaldehyde thiosemicarbazone, a tridentate NNS donor ligand. orgchemres.org Similarly, Schiff bases derived from 4-pyridine carboxaldehyde and 3-amino pyridine have been shown to form stable complexes with transition metals like Cu(II), Ni(II), and Co(II). jocpr.com It is highly probable that this compound would react in a similar fashion, affording Schiff base ligands capable of forming stable metal complexes.
Table 1: Potential Schiff Base Ligands Derived from this compound
| Amine Reactant | Resulting Schiff Base Ligand | Potential Coordination Sites |
|---|---|---|
| Aniline | N-(5-propylpyridin-3-ylmethylene)aniline | Imine Nitrogen, Pyridine Nitrogen |
| Ethylenediamine | N,N'-bis((5-propylpyridin-3-yl)methylene)ethane-1,2-diamine | 2x Imine Nitrogen, 2x Pyridine Nitrogen |
Investigation of Metal-Ligand Interactions and Resulting Complex Properties
The coordination of the Schiff base ligands derived from this compound to metal centers would result in complexes with interesting structural, electronic, and potentially catalytic properties. The pyridine nitrogen can act as a σ-donor, while the imine nitrogen also participates in coordination. The propyl group can influence the solubility and steric environment of the resulting metal complex.
Materials Science Applications
The inherent properties of the substituted pyridine ring suggest that this compound could be a valuable precursor for the synthesis of novel organic materials with applications in electronics and polymer science.
The incorporation of pyridine units into polymers and organic electronic materials is a well-established strategy to tune their properties. For example, perfluoropyridine has been used to create fluorinated polymers with specific thermal and chemical resistance properties. mdpi.com In the realm of organic electronics, carbazole (B46965) and pyridine-dicarbonitrile derivatives are key components in the development of materials for organic light-emitting diodes (OLEDs) due to their charge-transporting capabilities. mdpi.comnih.gov
The aldehyde functionality of this compound allows for its incorporation into polymeric structures through various polymerization techniques. For example, it could be used as a monomer in condensation polymerization or be attached as a pendant group to a pre-existing polymer backbone. The resulting materials could exhibit interesting optical, electronic, or self-assembly properties, making them candidates for applications in sensors, organic thin-film transistors, or as components in stimuli-responsive materials. The propyl group would likely enhance the solubility of these materials in organic solvents, facilitating their processing and characterization.
Table 2: Potential Material Science Applications of this compound Derivatives
| Material Class | Potential Synthetic Route | Potential Application |
|---|---|---|
| Conjugated Polymers | Knoevenagel condensation with a bis-acetonitrile derivative | Organic Light-Emitting Diodes (OLEDs) |
| Polyimines | Polycondensation with a diamine | Chemosensors |
Precursors for Organic Electronic Materials (e.g., Organic Field-Effect Transistors)
While direct studies on the application of this compound in organic field-effect transistors (OFETs) are not extensively documented, its structural analogue, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, has been utilized as a key starting material for the synthesis of organic electronic materials. The synthesis of such thiophene-based compounds highlights the importance of alkylated carbaldehydes in creating building blocks for organic semiconductors. The presence of the propyl group can enhance solubility and influence the molecular packing in the solid state, which are crucial parameters for the performance of OFETs. The pyridine ring in this compound introduces a nitrogen atom, which can be used to tune the electronic properties of the resulting materials, such as the HOMO and LUMO energy levels. This modulation is critical for achieving efficient charge injection and transport in electronic devices.
The aldehyde functionality provides a convenient handle for further chemical transformations, allowing for the construction of larger conjugated systems through reactions like Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations. These reactions are fundamental in the synthesis of conjugated polymers and small molecules used in organic electronics. The incorporation of the this compound moiety into a polymer backbone could lead to materials with interesting electronic and photophysical properties, potentially suitable for applications in OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Components for Fluorescent Polymers and Optical Materials
The pyridine nucleus is a well-known component in the design of fluorescent materials. The nitrogen atom in the pyridine ring can participate in non-covalent interactions and influence the photophysical properties of a molecule. This compound can serve as a precursor for the synthesis of fluorescent polymers and optical materials. The aldehyde group can be readily converted into various functional groups that can be incorporated into polymer chains or larger molecular structures.
For instance, condensation of the aldehyde with active methylene compounds can lead to the formation of vinyl-substituted pyridines, which can then be polymerized to yield fluorescent polymers. The photophysical properties of such polymers, including their absorption and emission wavelengths, can be fine-tuned by modifying the substituents on the pyridine ring and the nature of the comonomers. The propyl group can enhance the solubility of the resulting polymers in organic solvents, facilitating their processing into thin films for optical applications.
Furthermore, the pyridine nitrogen can act as a binding site for metal ions, leading to the formation of coordination polymers with interesting luminescent properties. These materials can find applications in chemical sensing, where the fluorescence of the polymer changes upon binding to a specific analyte. The synthesis of aminopyridine derivatives from this compound could also lead to fluorescent probes, as the amino group can act as an electron donor in a push-pull chromophore system.
Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (General Chemical Research Focus)
The chemical scaffold of this compound is an excellent starting point for the design and synthesis of novel derivatives for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry and agrochemical research for optimizing the biological activity of a lead compound. By systematically modifying the structure of a molecule and evaluating the effect of these changes on its activity, researchers can identify the key structural features responsible for its biological effects.
The aldehyde group of this compound is a versatile functional group that allows for a wide range of chemical modifications. For example, it can be reduced to an alcohol, oxidized to a carboxylic acid, or used in various carbon-carbon bond-forming reactions. Each of these transformations provides access to a new class of derivatives with different physicochemical properties.
A general SAR study on derivatives of this compound could involve:
Modification of the aldehyde group: Conversion to imines, oximes, hydrazones, alcohols, or carboxylic acids to probe the importance of this functional group for biological activity.
Variation of the substituent at the 5-position: Replacing the propyl group with other alkyl chains of varying length and branching, or with other functional groups, to investigate the influence of steric and electronic effects at this position.
Introduction of substituents at other positions of the pyridine ring: Adding substituents to the 2, 4, or 6 positions of the pyridine ring to explore the impact on activity.
Vii. Conclusion and Future Research Directions
Summary of Current Research Status and Understanding of 5-Propylpyridine-3-carbaldehyde Chemistry
The current understanding of the chemistry of this compound is therefore largely extrapolated from the well-established chemistry of pyridine (B92270) and other substituted pyridine carbaldehydes. The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The aldehyde group at the 3-position is expected to exhibit typical electrophilic reactivity, participating in reactions such as nucleophilic addition, condensation, and oxidation. The propyl group at the 5-position is an electron-donating group, which may have a modest electronic effect on the reactivity of the pyridine ring and the aldehyde function.
The primary utility of pyridine carbaldehydes lies in their role as versatile building blocks in organic synthesis. They are frequently employed in the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials. For instance, pyridine-2-carbaldehyde and pyridine-4-carbaldehyde are known to form Schiff bases, act as ligands in coordination chemistry, and serve as precursors for various heterocyclic compounds. nih.govresearchgate.net It is reasonable to infer that this compound would share a similar reactive profile and potential for synthetic utility.
Identification of Research Gaps and Challenges in Synthesis and Application
The most significant research gap concerning this compound is the lack of specific, optimized, and high-yielding synthetic methods reported in the literature. While general methods for the synthesis of pyridine carbaldehydes exist, such as the oxidation of the corresponding methylpyridines or the reduction of cyanopyridines, their direct applicability and efficiency for this particular substituted pyridine have not been documented. google.comchemicalbook.com This presents a considerable challenge for researchers wishing to explore its chemistry and potential applications, as a reliable and scalable synthesis is a fundamental prerequisite.
Another major gap is the absence of studies on its biological activity and potential applications. While pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, the specific profile of this compound remains unexplored. nih.gov Its potential as a ligand in catalysis or as a component in functional materials is also an open area for investigation.
The challenges in the synthesis of unsymmetrically substituted pyridines like this compound include controlling regioselectivity during functionalization of the pyridine ring. Furthermore, the development of sustainable and environmentally friendly synthetic routes is a continuous challenge in modern organic chemistry.
Emerging Synthetic Strategies and Methodological Advancements for Pyridine Carbaldehydes
Recent years have witnessed significant advancements in synthetic methodologies for the preparation of functionalized pyridines, which could be applied to the synthesis of this compound. These emerging strategies often focus on improving efficiency, selectivity, and sustainability.
One promising approach is the use of transition-metal-catalyzed cross-coupling reactions . nih.gov These methods allow for the direct introduction of functional groups onto the pyridine ring with high regioselectivity. For instance, a pre-functionalized pyridine ring bearing a suitable leaving group could be coupled with a propanal equivalent or, conversely, a 3-formylpyridine derivative could be alkylated at the 5-position.
One-pot multicomponent reactions are another powerful tool for the efficient construction of highly substituted pyridines. nih.govresearchgate.net These reactions combine three or more starting materials in a single synthetic operation, often leading to complex products with high atom economy. The development of a multicomponent reaction that directly yields this compound or a close precursor would be a significant breakthrough.
Furthermore, green chemistry approaches are gaining prominence in the synthesis of heterocyclic compounds. This includes the use of solvent-free reaction conditions, microwave-assisted synthesis, and the application of reusable catalysts. asianpubs.orgresearchgate.net For example, the oxidation of 5-propyl-3-methylpyridine to the corresponding aldehyde could potentially be achieved using environmentally benign oxidants and catalytic systems.
Potential for Novel Chemical Transformations and Academic Utility
The chemical structure of this compound offers several avenues for novel chemical transformations and holds considerable academic utility as a versatile synthetic intermediate.
The aldehyde functionality is a gateway to a multitude of chemical reactions. It can undergo:
Condensation reactions with amines to form Schiff bases, which are valuable ligands in coordination chemistry and can possess interesting biological properties. researchgate.net
Wittig and related olefination reactions to introduce carbon-carbon double bonds, providing access to a wider range of functionalized pyridine derivatives.
Reductive amination to synthesize various secondary and tertiary amines. nih.gov
Oxidation to the corresponding carboxylic acid (5-propylnicotinic acid), which itself could be a valuable building block.
Reduction to the corresponding alcohol (5-propyl-3-pyridinemethanol).
The pyridine nitrogen atom can be N-alkylated or N-oxidized , further modifying the electronic properties and reactivity of the molecule. The strategic placement of the propyl and aldehyde groups also makes it an interesting candidate for studying structure-activity relationships in various contexts.
From an academic perspective, the synthesis and reactivity of this compound could serve as an excellent platform for developing and showcasing new synthetic methodologies. Its use in the total synthesis of complex natural products or in the design of novel catalysts would be of significant interest to the chemical community.
Q & A
Q. What strategies optimize its use as a building block in heterocyclic compound libraries?
Q. Methodological Notes
- Data Analysis : Use multivariate statistical tools (PCA, PLS) to correlate synthetic parameters with yield/purity .
- Contradiction Resolution : Apply abductive reasoning—compare hypotheses against empirical data (e.g., crystallography vs. NMR) .
- Instrumentation : Reference spectral databases (e.g., SDBS, PubChem) for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
